- Copper-Catalyzed Bis(methoxycarbonyl)carbene Reactions of α,β-Unsaturated Carboxamides, Helvetica Chimica Acta, 2011, 94(6), 1053-1064
Cas no 91106-77-3 (Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-)
91106-77-3 structure
Product Name:Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-
Numero CAS:91106-77-3
MF:C8H13NO
MW:139.194922208786
CID:1959241
Update Time:2023-11-03
Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-
- 1-pyrrolidin-1-ylbut-2-en-1-one
- (2E)-1-(1-Pyrrolidinyl)-2-buten-1-one (ACI)
- Pyrrolidine, 1-(1-oxo-2-butenyl)-, (E)- (ZCI)
- Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- (9CI)
- (E)-1-(Pyrrolidin-1-yl)but-2-en-1-one
- 1-[(2E)-1-oxo-2-butenyl]pyrrolidine
- N-(trans-2-Butenoyl)pyrrolidine
-
- Inchi: 1S/C8H13NO/c1-2-5-8(10)9-6-3-4-7-9/h2,5H,3-4,6-7H2,1H3/b5-2+
- Chiave InChI: MMSZAOIJVLACFN-GORDUTHDSA-N
- Sorrisi: C(N1CCCC1)(=O)/C=C/C
Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Pyridine ; 0 °C; 0 °C → rt; 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C; 18 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 min, rt
Riferimento
- Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides, Journal of the American Chemical Society, 2022, 144(2), 1006-1015
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 min, 0 °C; 0 °C → rt; 18 h, rt
Riferimento
- Bifunctional iminophosphorane catalyzed enantioselective sulfa-Michael addition to unactivated α,β-unsaturated amides, ChemRxiv, 2021, 1, 1-11
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C
1.2 0.25 h, 0 °C; 0 °C → rt; 3 h, rt
1.2 0.25 h, 0 °C; 0 °C → rt; 3 h, rt
Riferimento
- Asymmetric FeII-Catalyzed Thia-Michael Addition Reaction to α,β-Unsaturated Oxazolidin-2-one Derivatives, Organic Letters, 2017, 19(23), 6324-6327
Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Raw materials
Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Preparation Products
Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
91106-77-3 (Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso